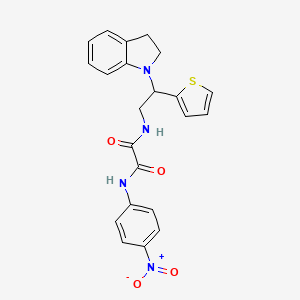

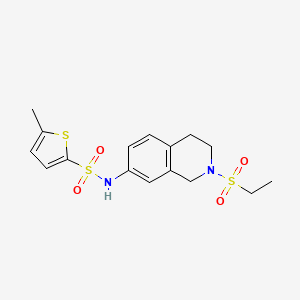

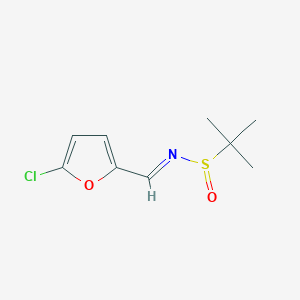

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and biochemistry due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may include compounds similar to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, was developed via a one-pot synthesis method. This method involves the classical Meinwald rearrangement and provides a high-yield, operationally simple pathway for synthesizing anthranilic acid derivatives and oxalamides, highlighting its utility in organic synthesis and potential applications in creating new chemical entities for various scientific purposes (Mamedov et al., 2016).

Electrochromic and Microkinetic Properties

The electrochromic switching and microkinetic behavior of oxazine derivatives were studied, revealing improved fatigue resistance and color reversibility towards electrical stimulation compared to conventional spiropyran derivatives. Such properties suggest the potential application of related compounds in smart windows, displays, and other electrochromic devices, where reversible color changes upon electrical stimulation are required (Zhu et al., 2014).

Photolytic Applications

Research on the photolytic properties of 2-(4-nitrophenyl)-1H-indole derivatives demonstrated a novel chromophore for potentially protective groups. The study revealed that these compounds undergo a unique elimination of CO2 and absorption of O2 under photolysis conditions in air, suggesting their use in photochemical reactions that require the removal or incorporation of gases, mimicking a form of artificial breathing (Lin & Abe, 2021).

Electrosynthesis of Polymers

The electrosynthesis of a new indole-based donor-acceptor-donor type polymer was explored, showing promising electrochromic properties. This research indicates the potential application of such compounds in the development of electroactive materials for electronic devices, including sensors, actuators, and memory storage devices, owing to their significant optical contrast, switching time, and environmental stability (Carbas et al., 2017).

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-7-9-17(10-8-16)26(29)30)23-14-19(20-6-3-13-31-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDCTVHKYBHAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Furan-3-carbonyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2656900.png)

![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2656913.png)

![ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2656914.png)

![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/no-structure.png)

![[2,3'-Bipyridine]-5-carbonitrile](/img/structure/B2656917.png)